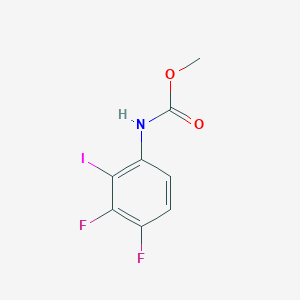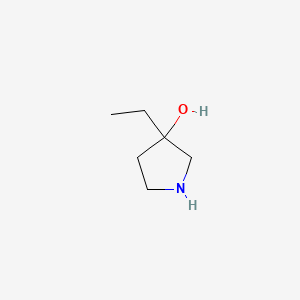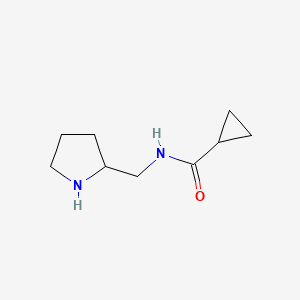
N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide
Übersicht
Beschreibung
“N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C9H16N2O . It’s a versatile compound used in scientific research, with potential applications in various fields such as drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of “N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide” features a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
1. Antidiarrhoeal Agent
- Application : Used as an antidiarrhoeal agent, showing affinity for sigma receptors based on in vitro studies (Habernickel, 2002).
2. Crystal Structure Analysis
- Application : A derivative of this compound has been used for crystal structure analysis, highlighting molecular orientation and interactions (Artheswari et al., 2019).
3. Synthesis and Chemistry of Pyrrolidines
- Application : Pyrrolidines, including derivatives of this compound, are explored for their synthesis and applications in medicine and industry, such as in dyes or agrochemicals (Żmigrodzka et al., 2022).
4. Ring Opening Reactions and Derivative Formation
- Application : Used in ring opening reactions leading to the formation of new compounds like dibenzoxanthenes and diarylmethane derivatives (Gazizov et al., 2015).
5. Fragment-Based Drug Discovery
- Application : Inhibitors containing cyclopropanecarboxamide structures have been identified using fragment-based screening for targeting specific enzymes (Giannetti et al., 2013).
6. Synthesis of Chiral Compounds
- Application : The compound and its derivatives have been synthesized and analyzed for their chirality, contributing to the field of asymmetric catalysis (Barta et al., 2009).
7. Generation of Azomethine Ylides
- Application : Utilized in the generation and cycloaddition of azomethine ylides for the synthesis of pyrrolidine and pyrrole derivatives (Komatsu et al., 2006).
8. Stereodivergent Synthesis
- Application : Used in stereodivergent synthesis methodology for the creation of complex pyrrolidines (Jackson et al., 2008).
9. Synthesis of Heterocyclic Compounds
- Application : Applied in the synthesis of various heterocyclic compounds, demonstrating versatility in chemical reactions (Calvo et al., 2002).
10. Ionic Liquid Supported Organocatalysts
- Application : Derivatives have been synthesized for use as recyclable catalysts in enantioselective reactions (Yacob et al., 2008).
Eigenschaften
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-3-4-7)11-6-8-2-1-5-10-8/h7-8,10H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHWJACZMFGQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)
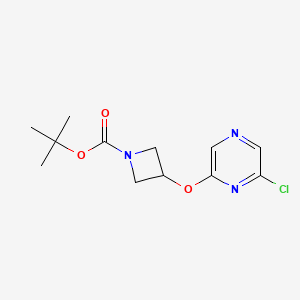

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)
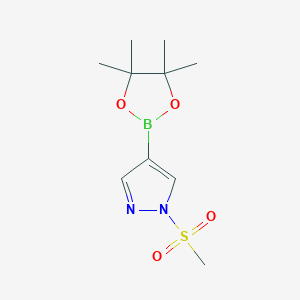
![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)

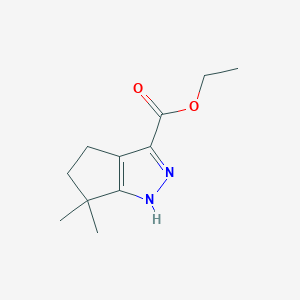
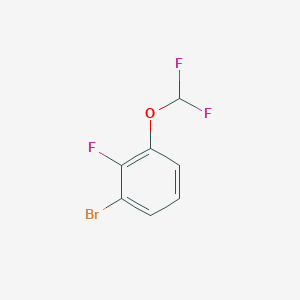

![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)
